8-Fluoroisoquinolin-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

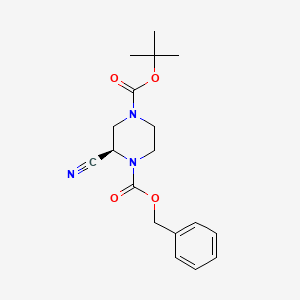

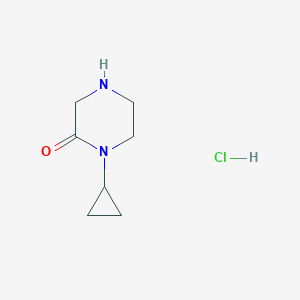

8-Fluoroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7FN2 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 8-Fluoroisoquinolin-1-amine is represented by the InChI code1S/C9H7FN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) . This indicates that the molecule consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . Physical And Chemical Properties Analysis

8-Fluoroisoquinolin-1-amine has a molecular weight of 162.17 . It is a solid or liquid at room temperature .Scientific Research Applications

Synthesis and Chemical Transformations

8-Fluoroisoquinolin-1-amine serves as a key intermediate in the synthesis of various chemical compounds. For example, Hargitai et al. (2018) described a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then used to produce 8-amino-3,4-dihydroisoquinolines through fluorine–amine exchange. These compounds are crucial for synthesizing 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful as central nervous system drug candidates (Hargitai et al., 2018).

Antibacterial Properties

Research has also explored the antibacterial properties of compounds related to 8-Fluoroisoquinolin-1-amine. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, starting from a synthon closely related to 8-Fluoroisoquinolin-1-amine, to investigate their antibacterial properties. These compounds showed promising activity against gram-positive and/or gram-negative strains, indicating potential for developing new antibacterial agents (Al-Hiari et al., 2007).

Fluorescence and Sensing Applications

8-Fluoroisoquinolin-1-amine derivatives have been utilized in fluorescence-based applications. Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline, demonstrating highly selective fluorescence-enhancing properties for Hg2+ ions in aqueous solutions. This showcases the potential of 8-Fluoroisoquinolin-1-amine derivatives in environmental sensing and analytical chemistry applications (Song et al., 2006).

Therapeutic Potential

The therapeutic potential of 8-Fluoroisoquinolin-1-amine and its derivatives has also been investigated. Pesarico et al. (2017) studied 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound similar to 8-Fluoroisoquinolin-1-amine, and found it reversed the reduction in self-care behavior induced by maternal separation stress in rats. This effect was mediated through the modulation of glutamatergic/GABAergic systems, indicating potential therapeutic applications in stress and mood disorders (Pesarico et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for 8-Fluoroisoquinolin-1-amine are not mentioned in the search results, fluorinated isoquinolines, in general, have attracted attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials, suggesting potential future applications in these fields .

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroisoquinolin-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that this compound may interact with its targets in a manner similar to other isoquinoline derivatives .

Pharmacokinetics

Like other isoquinoline derivatives, it is expected to have good bioavailability . More research is needed to understand the pharmacokinetic properties of this compound .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

properties

IUPAC Name |

8-fluoroisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHZRSCYULMEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroisoquinolin-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)

![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2977891.png)

![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)

![N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide](/img/structure/B2977893.png)